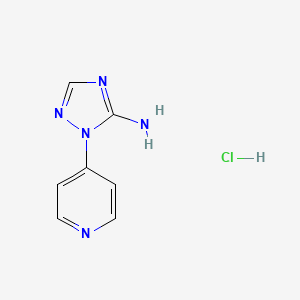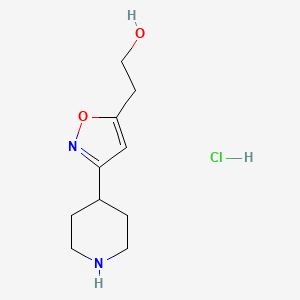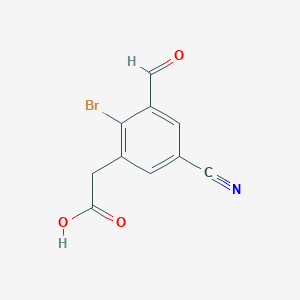
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride
Vue d'ensemble
Description
“1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride” is a chemical compound likely containing a pyridine and a triazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,4-triazole is a class of heterocyclic compounds that contain the fundamental structure of a five-membered ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the Miyaura borylation reaction and Suzuki reaction .
Chemical Reactions Analysis
The chemical reactions involving “1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride” could be diverse depending on the conditions and reagents used .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride” would depend on its specific structure. For example, similar compounds like “4-Pyridineacetic acid, hydrochloride” have a molecular formula of C7-H7-N-O2 .Cl-H .
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Activities : A study by Bayrak et al. (2009) involved synthesizing various 1,2,4-triazoles, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, and evaluating their antimicrobial activities. Most compounds exhibited good to moderate antimicrobial activity, demonstrating the potential of 1,2,4-triazoles in antimicrobial applications (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Structural Studies
- Solid-State and Solution Structural Studies : Research by Sanz et al. (2006) explored the structural aspects of N-salicylideneheteroarenamines, including 1H-1,2,4-triazol-1-amine. The study provided insights into the stability and hydrogen-bond geometries of these compounds, contributing to a better understanding of their chemical properties (Sanz, Perona, Claramunt, Pinilla, Torres, & Elguero, 2006).
Eco-Friendly Synthesis
- Green Formation of Schiff Bases : Gümüş (2019) developed an eco-friendly protocol for synthesizing Schiff bases from 5-(pyridin-2-, 3- or 4- yl)-3-amino-1,2,4-triazoles. This study highlights the potential of 1,2,4-triazoles in green chemistry and their synthesis using microwave irradiation (Gümüş, 2019).
Anticancer Potential
- Synthesis and Anticancer Evaluation : A study by Abdo and Kamel (2015) synthesized various 1,2,4-triazoles, including 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones, and evaluated their in vitro anticancer activity. Several compounds showed significant cytotoxicity against human cancer cell lines, suggesting the potential of 1,2,4-triazoles in cancer therapy (Abdo & Kamel, 2015).
Biological Activity
- Biological Activities of New Derivatives : Research by Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives containing pyridine unit and screened them for antibacterial and plant growth regulatory activities. Most compounds exhibited antifungal and plant growth regulatory activities, indicating the biological potential of these compounds (Liu, Tao, Dai, Jin, & Fang, 2007).
Mécanisme D'action
The mechanism of action of “1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride” would depend on its specific structure and the context in which it is used. For instance, some pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activity against tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Safety and Hazards
The safety and hazards associated with “1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride” would depend on its specific structure and how it is handled. For instance, similar compounds like “(Pyridin-4-yl)acetic acid hydrochloride” may cause skin and eye irritation, and may be harmful if swallowed or inhaled .
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-7-10-5-11-12(7)6-1-3-9-4-2-6;/h1-5H,(H2,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYUSYFXROCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803610-25-4 | |
| Record name | 1H-1,2,4-Triazol-5-amine, 1-(4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)




